molecular formula C17H15BrIN3O2 B11548500 N-(3-bromophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-bromophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11548500
M. Wt: 500.1 g/mol
InChI Key: WJGKTMBWYOZGAA-RGVLZGJSSA-N
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Description

N-(3-bromophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide typically involves the condensation of 4-iodobenzaldehyde with N-(3-bromophenyl)hydrazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Hydrazones are known to interact with various biological targets, making them promising candidates for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to form stable complexes with metal ions may enhance its pharmacological properties.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide would depend on its specific application. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological effects. The hydrazone group can form stable complexes with metal ions, which may play a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-3,4,5-trimethoxybenzamide
  • N-(4-bromophenyl)-2-((2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide

Uniqueness

N-(3-bromophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide is unique due to the presence of both bromine and iodine atoms, which can be selectively modified to introduce various functional groups. This versatility makes it a valuable compound for synthetic and medicinal chemistry.

Properties

Molecular Formula

C17H15BrIN3O2

Molecular Weight

500.1 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(4-iodophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15BrIN3O2/c18-13-2-1-3-15(10-13)21-16(23)8-9-17(24)22-20-11-12-4-6-14(19)7-5-12/h1-7,10-11H,8-9H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

WJGKTMBWYOZGAA-RGVLZGJSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)I

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)I

Origin of Product

United States

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